molecular formula C₃₉H₆₈O₅ B027625 1,2-Dilinoleoylglycerol CAS No. 2442-62-8

1,2-Dilinoleoylglycerol

Cat. No. B027625
CAS RN: 2442-62-8
M. Wt: 617 g/mol
InChI Key: MQGBAQLIFKSMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dilinoleoylglycerol and related diacylglycerols can be achieved through both enzymatic and chemical methods. For instance, 1,3-diacylglycerols have been synthesized by combining enzymatic and chemical methods, starting from regioisomerically pure 1,3-dilauroylglycerol or 1,3-dimyristoylglycerol obtained from glycerol and vinyl esters of carboxylic acids using lipase from Mucor mihei (Haftendorn & Ulbrich-hofmann, 1995). This highlights the versatility of enzymatic methods in synthesizing specific diacylglycerol configurations, which can be applied or adapted for the synthesis of 1,2-Dilinoleoylglycerol.

Molecular Structure Analysis

The molecular structure of diacylglycerols, including 1,2-Dilinoleoylglycerol, plays a crucial role in determining their physical and chemical properties. The crystal structure of related diacylglycerols, such as 2,3-dilauroyl-D-glycerol, reveals how the glycerol backbone and fatty acid chains are arranged, which is essential for understanding the molecular conformation of 1,2-Dilinoleoylglycerol (Pascher, Sundell, & Hauser, 1981).

Chemical Reactions and Properties

1,2-Dilinoleoylglycerol, like other diacylglycerols, can undergo various chemical reactions, including esterification and transesterification. These reactions are fundamental in modifying the molecule for specific applications or further studies. The enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in a solvent-free system showcases the chemical versatility of diacylglycerols (Roşu, Yasui, Iwasaki, & Yamane, 1999).

Physical Properties Analysis

The physical properties of 1,2-Dilinoleoylglycerol, including melting point, solubility, and phase behavior, are influenced by its molecular structure. The study of mixed-chain triacylglycerols provides insights into the physical behavior and polymorphism of molecules similar to 1,2-Dilinoleoylglycerol, highlighting difficulties in chain packing and the resulting polymorphism (Di & Small, 1993).

Chemical Properties Analysis

The chemical properties of 1,2-Dilinoleoylglycerol, including reactivity and stability, are crucial for its potential applications. The synthesis and evaluation of glyceric acid derivatives, such as dilinoleoyl-D-glyceric acid, demonstrate the exploration of 1,2-Dilinoleoylglycerol's chemical properties and its cytotoxicity, providing a basis for understanding its interaction with biological systems (Sato, Habe, Fukuoka, Kitamoto, & Sakaki, 2011).

Scientific Research Applications

  • Regulation of Enzymatic Activities : 1,2-DLG levels can induce protein kinase C-independent translocation of a regulatory enzyme, enhancing phosphatidylcholine synthesis and cytidylyltransferase activity in GH3 pituitary cells (Kolesnick & Hemer, 1990).

  • Stimulation of Human Polymorphonuclear Leukocytes : 1,2'-diacylglycerol hydroperoxides, closely related to 1,2-DLG, can stimulate human polymorphonuclear leukocytes, suggesting a potential role in pathophysiology (Yamamoto et al., 1997).

  • Biomedical Applications of Related Compounds : Dendritic polyglycerols, similar in structure to 1,2-DLG, are used in nanomedicine, drug delivery, and regenerative medicine due to their chemical stability and biocompatibility (Calderón et al., 2010).

  • Synthesis of Optically Active Polyunsaturated Diacylglycerols : Research has demonstrated methods for synthesizing optically active polyunsaturated diacylglycerols, including 1,2-dilinoleoyl-sn-glycerol, for potential applications in various fields (Duralski et al., 1989).

  • Structural Studies in Bilayers : Studies on 1,2-DLG in egg phospholipid bilayers have contributed to understanding molecular conformations and interactions in biological membranes (Hamilton et al., 1991).

  • Therapeutic Applications in Neurotransmitter Regulation : Compounds like 2-Arachidonoylglycerol (2-AG), structurally similar to 1,2-DLG, play a crucial role in regulating neurotransmitter release and brain functions, offering therapeutic potential (Baggelaar et al., 2018).

Future Directions

1,2-Dilinoleoylglycerol has potential applications in various areas. It can be used as a food additive to adjust various dairy products and pastries, providing a good texture and taste . Moreover, it can also be used in drug formulations as a solubilizer and diluent, which can help improve the solubility and permeability of drugs . The preparation method of 1,2-Dilinoleoylglycerol is usually realized by the esterification reaction under the catalysis of a catalyst .

properties

IUPAC Name

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBAQLIFKSMEM-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021208
Record name (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol
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URL https://comptox.epa.gov/dashboard/DTXSID701021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dilinoleoylglycerol

CAS RN

2442-62-8, 30606-27-0
Record name 1,2-Dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2442-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilinoleoylglycerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dilinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030606270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dienoic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
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Record name GLYCERYL 1,2-DILINOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Y Yamamoto, Y Kambayashi, T Ito, K Watanabe… - FEBS letters, 1997 - Elsevier
We examined the effect of 1-palmitoyl-2-linoleoylglycerol (PLG), PLG hydroxide (PLG-OH), and PLG hydroperoxide (PLG-OOH) on the release of superoxide anion from human PMNs …
Number of citations: 26 www.sciencedirect.com
SA Rooney, TS Wai-Lee - Lung, 1976 - Springer
Cholinephosphotransferase is an important enzyme in the synthesis of pulmonary surfactant, the major surface-active component of which is dipalmitoylglycerophosphocholine. …
Number of citations: 31 link.springer.com
Y Yamamoto, Y Kambayashi, T Ito, K Watanabe… - Eicosanoids and Other …, 1999 - Springer
Protein kinase C (PKC) plays a crucial role in receptor-mediated signal transduction affecting a diverse range of cellular responses such as cell proliferation, differentiation, and tumor …
Number of citations: 3 link.springer.com
M Panteghini - Clinical chemistry, 1992 - academic.oup.com
Human pancreatic isolipases were separated by electrophoresis on cellulose acetate membrane. Band visualization by fluorescence detection of NADH produced by beta-oxidation …
Number of citations: 14 academic.oup.com
JH Robbrecht, ML De Buyzere… - Clinical chemistry, 1989 - academic.oup.com
Concentrations of laniinin, a main constituent of basement membranes, in serum are significantly increased in patients with chronic active liver disease, rheumatoid ar-thritis, tumors, …
Number of citations: 4 academic.oup.com
S Takekoshi, Y Kambayashi, H Nagata, T Takagi… - Biochemical and …, 1995 - Elsevier
The effects of 1,2-diacylglycerol hydroperoxide (DAG-OOH), its alcohol (DAG-OH), "unoxidized" 1,2-diacylglycerol (DAG), 1,2-dioleoylglycerol (DOG), and phorbol 12-myristate acetate (…
Number of citations: 60 www.sciencedirect.com
MG Horning, G Casparrini… - Journal of …, 1969 - academic.oup.com
Gas phase analytical procedures have been developed for the direct study of phospholipids. Glycerophospholipids undergo thermal cleavage to yield diglycerides. The reaction …
Number of citations: 72 academic.oup.com
RE Garcia, JB Mudd - Archives of Biochemistry and Biophysics, 1978 - Elsevier
Acetone powders prepared from the 20,000g participate fraction of spinach (Spinacia oleracea L.) leaves catalyzed the formation of steryl esters from free sterol and 1,2-diacylglycerol …
Number of citations: 26 www.sciencedirect.com
G Casparrini, MG Horning, EC Horning - … , held in Milan, Italy, September 9 …, 1969 - Springer
It is generally believed that phospholipids are not amenable to direct study by gas phase analytical methods. Although it is true that ionized substances can not be volatilized and …
Number of citations: 1 link.springer.com
T Řezanka, M Vítová, A Nováková, K Sigler - Lipids, 2015 - Springer
Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC–MS/APCI) with reversed- and chiral phases was used for separation of triacylglycerols (TAG) …
Number of citations: 11 link.springer.com

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